3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Description
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (IUPAC name) is a nitrogen-containing heterocyclic compound characterized by a triazole core substituted with an allyl group at position 4, a mercapto (-SH) group at position 5, and a phenol moiety at position 3. Its molecular formula is C₁₁H₁₁N₃OS, with a molecular weight of 233.29 g/mol . Synonyms include 3-(4-prop-2-enyl-5-sulfanyl-1,2,4-triazol-3-yl)phenol and NSC305341 .
Structurally, the allyl group enhances lipophilicity, while the phenol and mercapto groups contribute to hydrogen bonding and metal coordination capabilities .
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLMIYHKYNGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408959 | |
| Record name | ST060156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-74-0 | |
| Record name | NSC305341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST060156 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-allyl-5-mercapto-4H-1,2,4-triazole with phenol in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring and phenol group allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins . The compound’s ability to undergo redox reactions also contributes to its biological activity by affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differentiation
Key Differentiators of 3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol:
Mercapto Group: Facilitates reversible enzyme inhibition and metal coordination, distinguishing it from non-thiol analogs .
Phenol vs. Naphthol: The single phenol ring offers reduced steric hindrance compared to naphthol derivatives (e.g., 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol) .
Biological Activity
3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a compound of significant interest due to its unique structural properties and potential biological activities. The presence of both the triazole and phenolic functional groups allows this compound to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays. For instance, studies have shown that compounds with similar structures exhibit significant free radical scavenging activity. The DPPH and ABTS assays are commonly used to quantify this activity. In comparative studies, derivatives of 5-mercapto triazoles demonstrated IC50 values comparable to ascorbic acid, highlighting their potential as effective antioxidants .
Antibacterial Activity
The antibacterial efficacy of this compound has been assessed against a range of Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound exhibits broad-spectrum antibacterial activity. For example:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 64 μg/mL |
Molecular docking studies further support these findings by demonstrating high binding affinities to bacterial enzyme targets, suggesting a robust mechanism for its antibacterial action .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound has shown promising results against various fungal strains. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes. Comparative studies indicate that similar triazole compounds have demonstrated effective antifungal activity with MIC values ranging from 8 to 64 μg/mL against common pathogens like Candida albicans and Aspergillus niger.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways. For instance:
| Cancer Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 15 μM |
| MCF7 (breast cancer) | 20 μM |
These findings suggest that the compound may interfere with cell proliferation and induce cell death in cancerous cells .
The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and π–π interactions with biological macromolecules. The triazole ring facilitates coordination with metal ions while the phenolic group enhances its interaction with enzymes and receptors.
Case Studies
Several case studies have explored the efficacy of triazole derivatives in clinical settings:
- Antioxidant Efficacy : A study reported that a derivative of this compound showed significant reduction in oxidative stress markers in diabetic rats.
- Antibacterial Trials : Clinical trials demonstrated the effectiveness of triazole-based antibiotics in treating resistant bacterial infections.
- Anticancer Research : Investigations into the use of triazole compounds in combination therapies for breast cancer patients have shown enhanced therapeutic effects compared to standard treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
